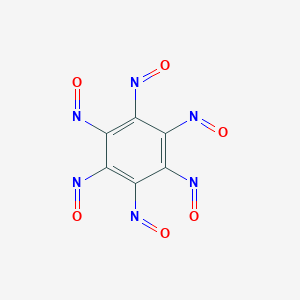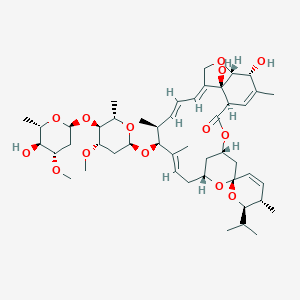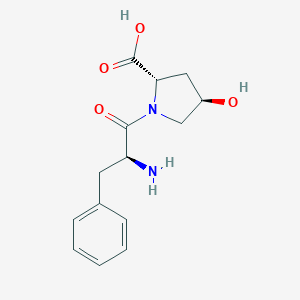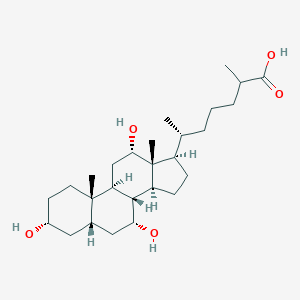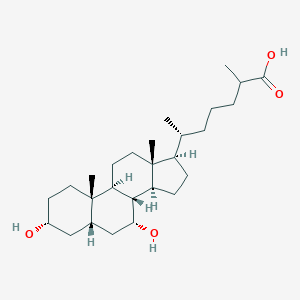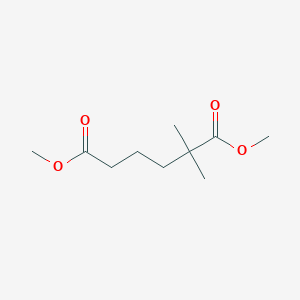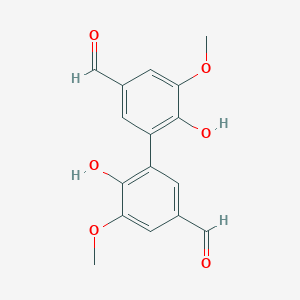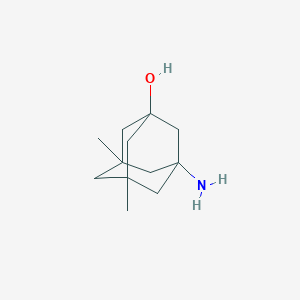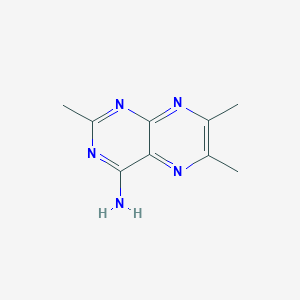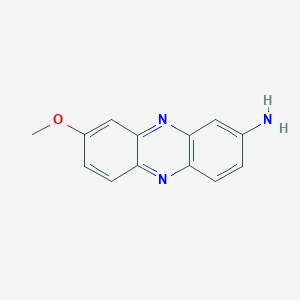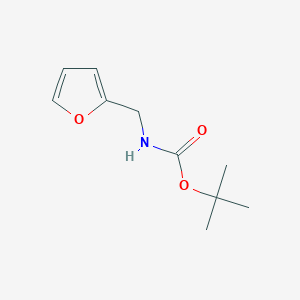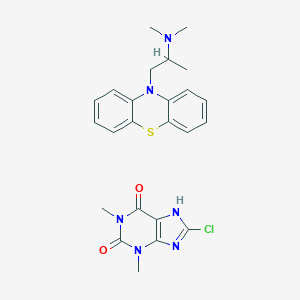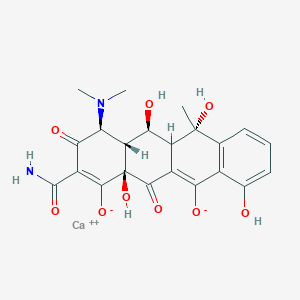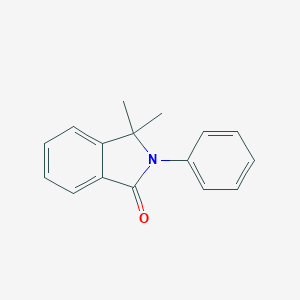
3,3-Dimethyl-2-phenylisoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-phenylisoindol-1-one is a compound that has been of great interest to scientists due to its unique properties and potential applications in various fields. This compound is also known as DPI or Ro 31-8220 and has been extensively studied in recent years.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-phenylisoindol-1-one involves its inhibition of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. DPI binds to the catalytic domain of PKC and inhibits its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PKC. This inhibition has been shown to have effects on various cellular processes such as cell cycle progression, apoptosis, and immune response. In addition, DPI has been shown to have antioxidant properties and may have potential applications in neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3-Dimethyl-2-phenylisoindol-1-one in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in various cellular processes and its potential as a therapeutic target. However, one limitation of using DPI is its potential toxicity and off-target effects, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,3-Dimethyl-2-phenylisoindol-1-one. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. In addition, further studies are needed to understand the mechanisms of PKC inhibition by DPI and its downstream effects on cellular processes. Finally, the development of more specific and less toxic PKC inhibitors may have important implications for future research and therapeutic applications.
Synthesemethoden
The synthesis of 3,3-Dimethyl-2-phenylisoindol-1-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-phenyl-1,3-dioxolane-4-methanol with 3,3-dimethylacrylic acid. This reaction is catalyzed by a Lewis acid such as boron trifluoride etherate in the presence of a solvent such as dichloromethane.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-phenylisoindol-1-one has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. It has been shown to have inhibitory effects on protein kinase C (PKC) and has been used as a tool to study the role of PKC in various cellular processes.
Eigenschaften
CAS-Nummer |
53890-83-8 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
3,3-dimethyl-2-phenylisoindol-1-one |
InChI |
InChI=1S/C16H15NO/c1-16(2)14-11-7-6-10-13(14)15(18)17(16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI-Schlüssel |
GBIGLHDPTGVTGF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



